Tiratricol

Description

A metabolite of T3 and T4 thyroid hormones; promoted for hyperlipidemia, localized lipodystrophy, and obesity. This compound has been used in trials studying the treatment of Allan-Herndon-Dudley Syndrome.

This compound is a small molecule drug with a maximum clinical trial phase of III.

This compound (also known as TRIAC or triiodothyroacetic acid) is a thyroid hormone analogue. It is indicated in the management of thyroid hormone resistance syndrome and is used, in combination with levothyroxine, to suppress thyroid-stimulating hormone production in patients with thyroid cancer. It has been investigated for use in reducing goiter. It has also shown some effectiveness in reducing the atrophy caused when using corticosteroids. This compound has also been widely marketed, under various trade names, as a weight loss aid. In 1999 and 2000, the United States Food and Drug Administration and Health Canada both issued warnings to the public regarding the use of dietary supplements containing this compound. This compound is not approved for sale in Canada or the United States. It was once an approved drug in Brazil, but its marketing authorization was suspended in 2003, effectively prohibiting its sale. (Wikipedia)

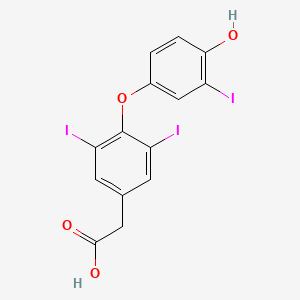

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I3O4/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20/h1-4,6,18H,5H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWZUVNAGUAEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1477-04-9 (hydrochloride salt) | |

| Record name | Tiratricol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045232 | |

| Record name | Tiratricol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-24-1 | |

| Record name | Triac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiratricol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiratricol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiratricol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiratricol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiratricol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRATRICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29OQ9EU4R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Tiratricol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiratricol, also known as triiodothyroacetic acid (TRIAC), is a synthetic analog of the thyroid hormone triiodothyronine (T3). It exerts its biological effects primarily by interacting with nuclear thyroid hormone receptors, leading to the modulation of gene expression. This guide provides an in-depth technical overview of this compound's mechanism of action, detailing its molecular interactions, signaling pathways, and physiological consequences. Quantitative data from key studies are summarized, and experimental methodologies are described to provide a comprehensive resource for the scientific community.

Introduction

This compound is a metabolite of T3 that has garnered significant interest for its therapeutic potential in conditions such as thyroid hormone resistance, MCT8 deficiency (Allan-Herndon-Dudley syndrome), and certain types of thyroid cancer.[1][2][3][4][5] Its unique pharmacokinetic and pharmacodynamic properties, including its differential tissue activity and ability to cross cellular membranes independently of the MCT8 transporter, distinguish it from endogenous thyroid hormones.[2][4][6] This document elucidates the core mechanisms underpinning the action of this compound.

Molecular Mechanism of Action

The primary mechanism of action of this compound involves its function as a thyromimetic compound, binding to and activating thyroid hormone receptors (TRs).[1][3][7]

Binding to Thyroid Hormone Receptors (TRs)

This compound is structurally similar to T3, enabling it to bind with high affinity to the two main isoforms of thyroid hormone receptors: TRα and TRβ.[1][7] These receptors are ligand-activated transcription factors that regulate the expression of target genes.[1] this compound acts as an agonist at both TRα and TRβ.[6][7] Notably, some research suggests that this compound exhibits a higher binding affinity for the TRβ1 isoform compared to T3.[7]

Regulation of Gene Transcription

Upon binding to TRs within the cell nucleus, this compound induces a conformational change in the receptor.[1] This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes to the thyroid hormone response elements (TREs) located in the promoter regions of target genes.[1][8] This molecular switch leads to the initiation or suppression of gene transcription, ultimately altering protein synthesis and cellular function.[1][8] Genes regulated by this compound are involved in a wide array of physiological processes, including metabolism, development, and cellular differentiation.[1][3]

Signaling Pathway

The signaling pathway of this compound is initiated by its transport into the cell and culminates in the modulation of gene expression. A key feature of this compound is its ability to enter cells independently of the Monocarboxylate Transporter 8 (MCT8), a specific transporter for T3 and T4.[2][4][6] This is particularly significant in the context of MCT8 deficiency, where endogenous thyroid hormone transport into crucial tissues like the brain is impaired.[2][4][6]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. This compound | C14H9I3O4 | CID 5803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | 51-24-1 | Benchchem [benchchem.com]

- 8. Gene regulation by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiratricol in Thyroid Hormone Resistance Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of Tiratricol (also known as Triac or 3,5,3'-triiodothyroacetic acid) and its therapeutic role in managing Thyroid Hormone Resistance Syndrome (RTH). It consolidates current knowledge on its mechanism of action, presents quantitative clinical data, outlines key experimental methodologies, and visualizes complex biological and experimental processes.

Introduction to Thyroid Hormone Resistance Syndrome (RTH)

Thyroid Hormone Resistance (RTH) is a rare genetic disorder characterized by reduced tissue sensitivity to thyroid hormones.[1][2] The most common form, RTH beta (RTHβ), is caused by mutations in the thyroid hormone receptor beta (THRB) gene, typically with an autosomal dominant inheritance pattern.[2] This impairment leads to a distinctive biochemical profile: elevated circulating levels of free thyroxine (T4) and triiodothyronine (T3) without the expected suppression of thyroid-stimulating hormone (TSH).[2][3]

Clinically, RTHβ presents a mixed phenotype. Tissues predominantly expressing TRβ (such as the pituitary and liver) exhibit signs of hypothyroidism, while tissues rich in TRα (like the heart and bone) can show thyrotoxic effects due to the high levels of circulating thyroid hormones.[3][4] This paradoxical state makes treatment challenging, as there is no therapy that can fully restore euthyroidism across all tissues.[5][6] Patients often suffer from goiter, tachycardia, neurocognitive issues, and have an increased risk of cardiovascular morbidity and mortality.[3][7]

This compound: A Therapeutic Thyroid Hormone Analog

This compound is a naturally occurring metabolite of T3.[8][9] As a thyroid hormone analog, it mimics the action of T3 by binding to thyroid hormone receptors (TRs), including both TRα and TRβ isoforms.[10][11][12] It has been used for decades on a compassionate use basis to manage RTHβ and other thyroid disorders.[1][13] A key feature of this compound is its preferential activation of TRβ over TRα and its potent ability to suppress pituitary TSH secretion.[4][14] This central action helps to lower the overproduction of endogenous thyroid hormones from the thyroid gland.

Mechanism of Action in RTHβ

In RTHβ, the mutant TRβ protein interferes with the function of the normal, wild-type receptor, leading to impaired gene regulation. This compound exerts its therapeutic effect through a multi-faceted mechanism.

-

High Affinity for Thyroid Receptors : this compound binds with high affinity to both TRα and TRβ receptors, allowing it to mimic the biological effects of T3.[10][15] This binding activates thyroid hormone-responsive genes, which helps modulate metabolism and cellular activity.[15]

-

Preferential TSH Suppression : this compound is particularly effective at the pituitary level. It is reputed to suppress TSH secretion with potentially minimal metabolic effects in peripheral tissues.[16] This central suppression is crucial as it reduces the stimulation of the thyroid gland, thereby lowering the production and circulating levels of T4 and T3.[3]

-

Activation of Wild-Type Receptors : Recent molecular studies suggest that this compound's primary mechanism in RTHβ patients is not the activation of the mutant receptor, but rather an increased activation of the remaining wild-type TRβ receptors.[3] Even though most TRβ mutants are insensitive to this compound in vitro, the drug's ability to strongly engage the functional wild-type receptors is sufficient to re-establish a more normal negative feedback loop on the pituitary.[3]

Caption: Mechanism of this compound at the pituitary in RTHβ.

Clinical Efficacy and Quantitative Data

Multiple studies and case series have demonstrated the clinical benefits of this compound in patients with RTHβ. Treatment generally leads to improvements in hyperthyroid symptoms, normalization of thyroid hormone levels, and a reduction in metabolic rate.

Table 1: Biochemical Responses to this compound Therapy

| Parameter | Baseline (Mean) | Post-Tiratricol (Mean) | Study Population | Reference |

| Basal TSH | 16.3 mU/L | 1.5 mU/L | Patient 1 (Pituitary Resistance) | [16] |

| Peak TSH (TRH Stim) | 144 mU/L | 12.5 mU/L | Patient 1 (Pituitary Resistance) | [16] |

| Serum T4 | 160 nmol/L | 109 nmol/L | Patient 1 (Pituitary Resistance) | [16] |

| Basal TSH | 2.0 mU/L | 0.5 mU/L | Patient 2 (Generalized Resistance) | [16] |

| Peak TSH (TRH Stim) | 14.2 mU/L | 2.8 mU/L | Patient 2 (Generalized Resistance) | [16] |

| Serum T4 | 270 nmol/L | 192 nmol/L | Patient 2 (Generalized Resistance) | [16] |

| Free T4 (FT4) | 31.2 pmol/L | 18.3 pmol/L | 8 Adult RTHβ Patients | [5][6] |

| Total T3 (TT3) | 2.89 nmol/L | 1.52 nmol/L | 6 Adult RTHβ Patients | [5][6] |

Table 2: Clinical and Metabolic Responses to this compound Therapy

| Parameter | Baseline (Mean) | Post-Tiratricol (Mean) | Study Population | Reference |

| Hyperthyroid Symptoms Score (HSS) | 17 / 40 | 9 / 40 | 8 Adult RTHβ Patients | [5][6] |

| Sleeping Heart Rate (SHR) | 60 bpm | 56 bpm | 8 Adult RTHβ Patients | [5][6] |

| Resting Energy Expenditure (REE) Z-score | +1.375 | +0.66 | 8 Adult RTHβ Patients | [5][6] |

| Resting Energy Expenditure (% change) | - | +12% | Patient 1 (Pituitary Resistance) | [16] |

| Resting Energy Expenditure (% change) | - | +9% | Patient 2 (Generalized Resistance) | [16] |

| Total Cholesterol (% change) | - | -13% | 24 Athyreotic Patients | [17] |

| LDL Cholesterol (% change) | - | -23% | 24 Athyreotic Patients | [17] |

| Sex Hormone-Binding Globulin (% change) | - | +55% | 24 Athyreotic Patients | [17] |

Note: Data from athyreotic patients[17] demonstrates this compound's potent hepatic effects compared to levothyroxine at doses that achieve equivalent TSH suppression.

Methodologies of Key Experiments

The evaluation of this compound relies on a combination of clinical trials and in-vitro molecular assays.

Clinical Trial Protocol

Clinical studies assessing this compound typically follow a structured protocol to ensure patient safety and data integrity. The methodologies often involve dose-titration and monitoring of specific biochemical and clinical endpoints.

Caption: A generalized workflow for a clinical trial of this compound in RTHβ.

Key Methodological Points from Cited Studies:

-

Patient Population : Studies include adult RTHβ patients with confirmed heterozygous mutations in the THRB gene and hyperthyroid symptoms.[5] Patients with a history of treatments that alter the Hypothalamic-Pituitary-Thyroid axis (like antithyroid drugs or thyroid surgery) are often excluded.[5][6]

-

Dosage and Administration : this compound is administered orally.[15] Dosages are patient-specific and typically increased incrementally. One study protocol involved increasing the dose by 0.7 mg/day every two weeks, with a median dose of 2.4 mg per day (range 1.4-3.5 mg).[5][16]

-

Monitoring : Key parameters such as serum T3, T4, free T4, and TSH are monitored regularly (e.g., bimonthly).[16] Clinical assessments include symptom scores (Hyperthyroid Symptoms Score), sleeping heart rate, and metabolic measurements like Resting Energy Expenditure (REE).[5][6]

In-Vitro Molecular Assays

To elucidate the molecular mechanism of this compound, researchers employ various in-vitro techniques.

-

Transcriptional Activity Assays : These experiments are crucial for understanding how this compound affects gene expression.

-

Methodology : The function of mutant TRβ receptors is studied in a pituitary isoform background (TRβ2).[3] Cells are transfected with plasmids containing the mutant receptor and a luciferase reporter gene linked to a Thyroid Hormone Response Element (TRE). Two types of TREs are often used: a positively regulated reporter (like DR+4-TRE) and a negatively regulated reporter that mimics the TSHα gene promoter.[3] The cells are then treated with increasing concentrations of T3 or this compound. The resulting luciferase activity, which is proportional to gene transcription, is measured.

-

Findings : These assays have shown that most RTHβ mutant receptors mediate no transcriptional response to either T3 or this compound, supporting the hypothesis that this compound acts primarily on the wild-type receptor.[3][4]

-

-

Mammalian Two-Hybrid Assays : This technique is used to study the interaction between the TRβ receptor and essential cofactors (co-repressors like NCoR1 and co-activators like SRC1).

-

Methodology : The assay measures the ligand-dependent interaction between the receptor and a cofactor. A positive interaction drives the expression of a reporter gene. By testing these interactions in the presence of T3 or this compound, researchers can determine if the drug can induce the conformational changes needed to release co-repressors and recruit co-activators.

-

Findings : Studies using these assays have helped confirm that many mutant receptors fail to interact correctly with cofactors even in the presence of this compound.[4]

-

Conclusion and Future Directions

This compound is an effective therapy for managing the biochemical abnormalities and clinical symptoms associated with RTHβ.[5][6] Its primary benefit stems from its potent, preferential suppression of pituitary TSH, which in turn lowers the excessive production of endogenous thyroid hormones.[3][16] Molecular evidence indicates this is achieved mainly through the activation of residual wild-type TRβ receptors rather than the mutant ones.

The development of this compound (under the trade name Emcitate®) is ongoing, with a focus on securing regulatory approval for RTHβ and the related disorder, MCT8 deficiency.[7][18] Future research and clinical trials will be essential to:

-

Determine the long-term effects of this compound therapy on cardiovascular outcomes in RTHβ patients.[5][6]

-

Further elucidate the organ-specific effects of this compound to optimize its therapeutic window.

-

Explore its utility in specific RTHβ patient populations, including children with developmental and behavioral abnormalities.[19]

Overall, this compound represents a targeted and valuable therapeutic tool in the challenging clinical landscape of thyroid hormone resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Resistance to Thyroid Hormone Beta: A Focused Review [frontiersin.org]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. Egetis Therapeutics to Explore this compound (Emcitate®) for Resistance to Thyroid Hormone Beta (RTHβ) [trial.medpath.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C14H9I3O4 | CID 5803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound | 51-24-1 | Benchchem [benchchem.com]

- 13. First treatment for peripheral thyrotoxicosis in patients with Allan-Herndon-Dudley syndrome | European Medicines Agency (EMA) [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

- 15. What is this compound used for? [synapse.patsnap.com]

- 16. 3,5,3'-triiodothyroacetic acid therapy for thyroid hormone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Augmented hepatic and skeletal thyromimetic effects of this compound in comparison with levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. egetis.com [egetis.com]

- 19. Response to TRIAC therapy in a child with Resistance to Thyroid Hormone beta and behavioural abnormalities | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]

An In-depth Technical Guide to the Endogenous Presence and Function of Triiodothyroacetic Acid (TRIAC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the endogenous thyroid hormone metabolite, 3,3',5-triiodothyroacetic acid (TRIAC). It details its physiological concentrations, primary functions, underlying signaling pathways, and the experimental methodologies used for its study.

Section 1: Endogenous Presence of Triiodothyroacetic Acid

Triiodothyroacetic acid (TRIAC), a naturally occurring metabolite of triiodothyronine (T3), is present in human circulation and various tissues. While its concentrations are significantly lower than T3, its potent bioactivity makes it a subject of considerable research interest.

Data Presentation: Quantitative Levels of Endogenous TRIAC

The following tables summarize the reported concentrations of endogenous TRIAC in human serum and its distribution in various tissues in animal models.

| Human Serum TRIAC Concentrations | |

| Concentration Range | Reference |

| 2.6 - 15.2 ng/dL (42–244 pmol/L) | [1] |

| Mean: 2.6 ± 0.2 ng/100 ml | [2] |

| Generally below 4 ng/dL | [1] |

| Tissue Distribution of TRIAC in Animal Models (Rat) | |

| Tissue | Finding |

| Liver | TRIAC is present and induces the expression and activity of deiodinase 1 (D1).[3] |

| Kidney | TRIAC is present and induces the expression and activity of deiodinase 1 (D1).[3] |

| Pituitary | TRIAC potently reduces TSH secretion.[1][3] |

| Cerebrum | TRIAC is not efficiently trafficked into the cerebrum upon systemic administration.[2][4] |

| Heart | TRIAC upregulates thyroid hormone-responsive genes.[2][4] |

Section 2: Physiological Function and Signaling Pathways

TRIAC is recognized for its thyromimetic activity, exerting effects similar to T3 by interacting with thyroid hormone receptors (TRs). Its distinct affinity for TR isoforms and its unique transport and metabolic characteristics result in tissue-specific effects.

Mechanism of Action

The primary mechanism of TRIAC action is through the genomic pathway, which involves binding to nuclear thyroid hormone receptors (TRs), predominantly the beta isoform (TRβ).[5][6] This interaction modulates the transcription of target genes.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway of TRIAC.

References

- 1. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiratricol's Interaction with Thyroid Hormone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiratricol, also known as 3,5,3'-triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3).[1][2] As a thyroid hormone analog, this compound has garnered significant interest in the scientific and medical communities for its distinct interactions with thyroid hormone receptors (TRs) and its therapeutic potential in conditions such as thyroid hormone resistance and monocarboxylate transporter 8 (MCT8) deficiency.[2][3] This technical guide provides an in-depth exploration of the molecular interactions between this compound and thyroid hormone receptors, detailing its binding affinity, receptor isoform selectivity, and the subsequent signaling pathways it modulates. The guide also includes a compilation of relevant experimental protocols to facilitate further research in this area.

Core Interaction: Binding to Thyroid Hormone Receptors

This compound exerts its biological effects by binding to thyroid hormone receptors, which are members of the nuclear receptor superfamily of ligand-activated transcription factors. There are two major isoforms of the thyroid hormone receptor, TRα and TRβ, encoded by separate genes. This compound has been shown to bind with high affinity to both TRα and TRβ isoforms, acting as an agonist and mimicking the effects of the endogenous hormone T3.[3] Upon binding, this compound induces a conformational change in the receptor, which is the critical step for initiating downstream signaling events.[3]

Quantitative Analysis of Receptor Binding and Activation

The interaction of this compound with TRα and TRβ has been quantified through various in vitro assays. The following table summarizes the key quantitative data available, providing a comparative view of this compound's activity at the two receptor isoforms.

| Parameter | TRα | TRβ | Reference |

| EC50 (nM) | 1.81 | 4.13 | [4] |

| Binding Affinity | High | High, with some evidence of higher affinity for TRβ1 than T3 | [3] |

EC50 (Half-maximal effective concentration) values were determined using reporter gene assays.

Signaling Pathways Modulated by this compound

The binding of this compound to thyroid hormone receptors initiates a cascade of molecular events that ultimately leads to the modulation of target gene expression.

Genomic Signaling Pathway

The canonical pathway for thyroid hormone action, which this compound follows, is the genomic signaling pathway. In its unliganded state, the thyroid hormone receptor, typically as a heterodimer with the retinoid X receptor (RXR), is bound to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. In this state, the receptor complex recruits co-repressor proteins, such as nuclear receptor co-repressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT), which in turn recruit histone deacetylases (HDACs). This leads to chromatin condensation and repression of gene transcription.[5]

Upon this compound binding, the receptor undergoes a conformational change that results in the dissociation of co-repressors and the recruitment of a complex of co-activator proteins.[5][6] This co-activator complex typically includes proteins with histone acetyltransferase (HAT) activity, such as members of the p160/steroid receptor co-activator (SRC) family (e.g., SRC-1) and p300.[7] The recruitment of these HATs leads to histone acetylation, chromatin decondensation, and the subsequent recruitment of the TRAP/Mediator complex, which facilitates the assembly of the basal transcription machinery and initiation of gene transcription.[7]

Caption: Genomic signaling pathway of this compound.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki or Kd) of this compound for TRα and TRβ.

Objective: To quantify the affinity of this compound for thyroid hormone receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Recombinant human TRα and TRβ ligand-binding domains (LBDs)

-

Radiolabeled T3 (e.g., [¹²⁵I]T3)

-

Unlabeled this compound and T3 (for standard curve)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 5 mM dithiothreitol)

-

96-well filter plates with GFC filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a dilution series of unlabeled this compound and unlabeled T3 in assay buffer.

-

In a 96-well plate, combine the recombinant TR-LBD, a fixed concentration of radiolabeled T3, and varying concentrations of either unlabeled this compound or unlabeled T3.

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Following incubation, rapidly filter the contents of each well through the GFC filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Dry the filters and add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

The data is then analyzed to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

References

- 1. This compound | C14H9I3O4 | CID 5803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Thyroid hormone receptor coactivators and corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coactivator Recruitment is Enhanced by Thyroid Hormone Receptor Trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ordered recruitment of histone acetyltransferases and the TRAP/Mediator complex to thyroid hormone-responsive promoters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Tiratricol: A Technical Guide to its Therapeutic Potential in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiratricol, also known as triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3).[1][2] It has garnered significant interest in the research community for its potential therapeutic applications, particularly in rare genetic disorders related to thyroid hormone transport and metabolism. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Mechanism of Action

This compound is a thyroid hormone analog that exerts its effects by binding to thyroid hormone receptors (TRs), specifically TRα and TRβ, which are nuclear transcription factors that regulate gene expression.[1][3] Unlike T3, this compound can enter cells independently of the monocarboxylate transporter 8 (MCT8), a specific thyroid hormone transporter.[2][4] This characteristic is the cornerstone of its therapeutic potential in MCT8 deficiency. Once inside the cell, this compound binds to TRs with high affinity, initiating a cascade of molecular events that modulate the transcription of target genes.[1]

Signaling Pathway

The binding of this compound to the ligand-binding domain of the thyroid hormone receptor (TR) induces a conformational change in the receptor. This allows the dissociation of corepressor proteins and the recruitment of coactivator proteins. The this compound-TR-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[1] This modulation of gene expression underlies the diverse physiological effects of this compound.

Therapeutic Applications in Research

The primary research focus for this compound's therapeutic use is in Monocarboxylate Transporter 8 (MCT8) deficiency, also known as Allan-Herndon-Dudley syndrome.[5][6] This rare X-linked genetic disorder is caused by mutations in the SLC16A2 gene, which encodes the MCT8 protein responsible for transporting thyroid hormones into neuronal cells.[5] The inability of thyroid hormones to cross the blood-brain barrier leads to severe neurological impairment, while high levels of T3 in peripheral tissues cause thyrotoxicosis.[5][7] this compound's ability to bypass the dysfunctional MCT8 transporter makes it a promising candidate for addressing both the central nervous system and peripheral symptoms of this disease.[2]

Other areas of investigation have included thyroid hormone resistance syndrome and its potential as a lipid-lowering agent.[2]

Quantitative Data from Preclinical and Clinical Research

A substantial body of research has generated quantitative data on the efficacy and pharmacokinetics of this compound.

Preclinical Data

| Parameter | Value | Source |

| IC50 (LPS Cytotoxicity) | 20 µM | [8] |

| IC50 (Lipid A Cytotoxicity) | 32 µM | [8] |

| EC50 (TRα activation) | 1.81 nM | [9] |

| EC50 (TRβ activation) | 4.13 nM | [9] |

| Binding Affinity | Higher for TRβ1 than T3 | [9] |

Pharmacokinetic Data (Human)

| Parameter | Value | Source |

| Bioavailability | 67 ± 6% | [1][10] |

| Tmax | 0.5 hours | [1][10] |

| Plasma Protein Binding | >99% | [10] |

| Half-life | ~6 hours | [11] |

Clinical Efficacy in MCT8 Deficiency (Long-term Study)

A long-term, real-life retrospective cohort study provided the following key findings:

| Parameter | Baseline (Mean ± SD) | Last Visit (Mean ± SD) | Mean Change (95% CI) | p-value |

| Serum T3 (nmol/L) | 4.58 ± 1.11 | 1.66 ± 0.69 | -2.92 (-3.23 to -2.61) | <0.0001 |

| Body Weight-for-age Z-score | - | - | 0.72 (0.36 to 1.09) | 0.0002 |

| Heart Rate-for-age Z-score | - | - | -0.64 (-0.98 to -0.29) | 0.0005 |

| SHBG (nmol/L) | 245 ± 99 | 209 ± 92 | -36 (-57 to -16) | 0.0008 |

| Creatinine (µmol/L) | 32 ± 11 | 39 ± 13 | 7 (6 to 9) | <0.0001 |

Data from a real-life retrospective cohort study.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols.

In Vitro Thyroid Hormone Receptor Binding Assay

A common method to determine the binding affinity of compounds to thyroid hormone receptors is a competitive binding assay using radiolabeled T3.

Objective: To determine the relative binding affinity of this compound to TRα and TRβ.

Materials:

-

Purified recombinant human TRα and TRβ

-

[125I]-T3 (radioligand)

-

This compound (competitor)

-

Binding buffer (e.g., Tris-HCl, EDTA, DTT)

-

Nitrocellulose filters

-

Scintillation counter

Procedure:

-

Incubate a constant concentration of TRα or TRβ with a fixed concentration of [125I]-T3 and varying concentrations of unlabeled this compound.

-

Allow the binding reaction to reach equilibrium.

-

Separate the receptor-bound [125I]-T3 from the free radioligand by rapid filtration through nitrocellulose filters. The filters trap the receptor-ligand complex.

-

Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of bound [125I]-T3 against the logarithm of the this compound concentration.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]-T3) from the resulting competition curve.

Clinical Trial Protocol: The ReTRIACt Study (NCT05579327)

This ongoing study is a pivotal trial for the regulatory evaluation of this compound for MCT8 deficiency.

Objective: To verify the effects of this compound on thyroid hormone levels in patients with MCT8 deficiency.[12]

Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled withdrawal study.[12][13]

Patient Population: Male patients aged ≥4 years with a confirmed diagnosis of MCT8 deficiency, maintained on a stable dose of this compound.[13]

Procedure:

-

Screening and Titration/Run-in: All patients undergo a screening period and an open-label phase to establish or confirm a stable maintenance dose of this compound.[13] The stable dose is defined as at least 4 weeks of treatment at a fixed daily dose targeting a serum total T3 level at the lower limit of normal.[14]

-

Randomization: Eligible patients are randomized to receive either a placebo (this compound withdrawal) or continue their this compound treatment for 30 days.[13]

-

Rescue Criterion: Patients in the placebo group are monitored for an increase in serum total T3 concentration above the upper limit of normal. If this biochemical threshold is met, they are "rescued" and resume open-label this compound treatment.[13]

-

Primary Endpoint: The proportion of patients who meet the biochemical rescue threshold during the 30-day treatment period.[13]

-

Secondary Endpoints: Effects on other serum thyroid hormones, sex hormone-binding globulin (SHBG), cardiovascular parameters, and this compound concentrations.[13]

Conclusion and Future Directions

This compound represents a promising therapeutic avenue for MCT8 deficiency, with strong evidence supporting its ability to correct peripheral thyrotoxicosis. While the neurocognitive benefits of early treatment are still under investigation, the significant and sustained improvements in key biochemical and clinical markers highlight its potential to improve the quality of life for these patients. Further research is warranted to fully elucidate the long-term neurological effects and to explore its potential in other conditions characterized by impaired thyroid hormone signaling. The ongoing ReTRIACt trial will be instrumental in providing the necessary data for regulatory approval and wider clinical use.

References

- 1. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Toward a treatment for thyroid hormone transporter MCT8 deficiency – achievements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. researchgate.net [researchgate.net]

- 7. etj.bioscientifica.com [etj.bioscientifica.com]

- 8. Egetis announces topline results of the Phase 2 Triac Trial II with Emcitate® (this compound) for MCT8 deficiency [view.news.eu.nasdaq.com]

- 9. egetis.com [egetis.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Long-Term Efficacy of T3 Analogue Triac in Children and Adults With MCT8 Deficiency: A Real-Life Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. egetis.com [egetis.com]

- 13. Effects of this compound treatment withdrawal in MCT8 deficiency: ReTRIACt Trial | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]

- 14. Withdrawal of this compound Treatment in Males with Monocarboxylate Transporter 8 Deficiency (MCT8 Deficiency) [ctv.veeva.com]

Tiratricol: A Technical Guide on the T3 Metabolite for Researchers and Drug Development Professionals

An In-depth Review of its Mechanism, Pharmacokinetics, and Therapeutic Potential

Abstract

Tiratricol, also known as 3,5,3'-triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the active thyroid hormone, triiodothyronine (T3).[1][2] While structurally similar to T3, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties that have garnered significant interest within the research and drug development communities. This technical guide provides a comprehensive overview of this compound, focusing on its core characteristics as a T3 metabolite. It delves into its mechanism of action, comparative pharmacokinetics, and physiological effects, presenting quantitative data in a structured format for ease of comparison. Detailed experimental protocols for key assays and visualizations of its signaling pathways are also provided to support further investigation and development of this promising therapeutic agent.

Introduction

This compound is a thyroid hormone analogue that plays a role as a physiologic thyroid hormone, albeit at low concentrations in the body.[1][2] Its significance lies in its unique interaction with thyroid hormone receptors and its alternative cellular uptake pathway, which bypasses the monocarboxylate transporter 8 (MCT8), a critical transporter for T3 and thyroxine (T4).[1][2] This characteristic makes this compound a molecule of interest for conditions such as MCT8 deficiency and thyroid hormone resistance.[1][2][3] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical understanding of this compound as a metabolite of T3.

Mechanism of Action

This compound exerts its biological effects by binding to and activating thyroid hormone receptors (TRs), which are nuclear transcription factors that regulate gene expression.[4][5] There are two primary isoforms of the thyroid hormone receptor: TRα and TRβ.[4]

Upon entering the cell, this compound translocates to the nucleus and binds to TRs. This binding induces a conformational change in the receptor, allowing it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[4][6] The binding of the this compound-TR-RXR complex to TREs modulates the transcription of these genes, either activating or repressing their expression, which in turn leads to a cascade of physiological effects.[4]

Signaling Pathway of this compound

The following diagram illustrates the generalized signaling pathway of this compound, from cellular entry to the regulation of target gene expression.

Figure 1: this compound Signaling Pathway.

Quantitative Data Presentation

This section summarizes the quantitative data comparing this compound (TRIAC) and Triiodothyronine (T3) in terms of their binding affinities to thyroid hormone receptors, pharmacokinetic properties, and physiological effects.

Table 1: Comparative Binding Affinity for Thyroid Hormone Receptors

| Ligand | Receptor Isoform | Binding Affinity (Kd) | Reference |

| This compound (TRIAC) | TRα1 | Greater than T3 | [7] |

| TRβ1 | Greater than T3 | [7] | |

| Triiodothyronine (T3) | TRα1 | ~7-fold higher than T4 | [8] |

| TRβ1 | Data not directly comparable |

Note: While several sources state this compound has a higher affinity for TRβ than T3, a direct side-by-side quantitative comparison with Kd values from a single study was not available in the searched literature. The data presented reflects the qualitative findings.

Table 2: Comparative Pharmacokinetics in Humans

| Parameter | This compound (TRIAC) | Triiodothyronine (T3) | Reference |

| Bioavailability | 67 ± 6% | ~95% | [5][9] |

| Time to Peak (Tmax) | 0.5 hours | 1 - 2 hours | [5][9] |

| Plasma Half-life (t½) | 13.3–14.0 hours | ~19 hours | [1][9] |

| Metabolic Clearance Rate | Data not available | Data not available | |

| Plasma Protein Binding | >99% | ~99.5% | [5] |

Note: Direct comparative studies on the metabolic clearance rate of this compound and T3 in humans were not identified in the searched literature.

Table 3: Comparative Physiological Effects in Humans

| Parameter | Effect of this compound (TRIAC) | Effect of Triiodothyronine (T3) | Reference |

| Serum T3 Concentration | Decrease from 4.58 to 1.66 nmol/L in MCT8 deficiency | Regulates baseline levels | |

| Body Weight | Increase of 0.72 SD in MCT8 deficiency | Regulates metabolism | |

| Heart Rate | Decrease of 0.64 SD in MCT8 deficiency | Increases heart rate |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Competitive Radioligand Binding Assay for Thyroid Hormone Receptors

This protocol is designed to determine the binding affinity of this compound for thyroid hormone receptors (TRα and TRβ) by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for TRα and TRβ.

Materials:

-

Recombinant human TRα and TRβ

-

Radiolabeled T3 (e.g., [¹²⁵I]T3)

-

Unlabeled this compound and T3

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.6)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Receptor Preparation: Prepare purified recombinant TRα or TRβ in the binding buffer.

-

Incubation: In a microplate, combine the receptor preparation with a fixed concentration of radiolabeled T3 and varying concentrations of unlabeled this compound (or unlabeled T3 for a standard curve).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled T3 against the concentration of unlabeled this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled T3). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow:

Figure 2: Workflow for a competitive radioligand binding assay.

In Vitro Metabolism Assay using Liver Microsomes

This protocol assesses the metabolic stability of this compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Objective: To determine the in vitro half-life and intrinsic clearance of this compound.

Materials:

-

Pooled human liver microsomes

-

This compound

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other quenching solvent)

-

LC-MS/MS system

Procedure:

-

Preparation: Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.

-

Initiation: Add this compound to the pre-warmed microsome solution to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solvent (e.g., ice-cold acetonitrile) to stop the reaction.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Experimental Workflow:

Figure 3: Workflow for an in vitro metabolism assay.

Cellular Uptake Assay in MCT8-deficient Cells

This protocol is designed to investigate the cellular uptake of this compound, particularly its ability to enter cells independently of the MCT8 transporter.

Objective: To quantify the cellular uptake of this compound in cells lacking functional MCT8.

Materials:

-

MCT8-deficient cell line (e.g., patient-derived fibroblasts) and a control cell line

-

Radiolabeled this compound (e.g., [¹²⁵I]this compound)

-

Cell culture medium and plates

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Scintillation counter or gamma counter

Procedure:

-

Cell Culture: Seed MCT8-deficient and control cells in multi-well plates and grow to confluence.

-

Incubation: Wash the cells with PBS and then incubate them with a known concentration of radiolabeled this compound in culture medium for various time points.

-

Termination of Uptake: At the end of each time point, rapidly wash the cells with ice-cold PBS to remove extracellular radiolabeled this compound.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Measure the radioactivity in the cell lysates using a scintillation or gamma counter.

-

Protein Assay: Determine the total protein concentration in the cell lysates to normalize the uptake data.

-

Data Analysis: Express the cellular uptake as the amount of radiolabeled this compound per milligram of cellular protein and compare the uptake between the MCT8-deficient and control cell lines.

Experimental Workflow:

Figure 4: Workflow for a cellular uptake assay.

Conclusion

This compound, a metabolite of T3, presents a unique profile as a thyroid hormone analogue. Its high affinity for thyroid hormone receptors, coupled with its ability to enter cells independently of the MCT8 transporter, underscores its therapeutic potential for specific thyroid-related disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacology and clinical applications of this compound. Continued research is warranted to fully elucidate its comparative receptor binding affinities, metabolic pathways, and the specific downstream genetic targets that mediate its diverse physiological effects.

References

- 1. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Physiologic Significance of Epigenetic Regulation of Thyroid Hormone Target Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-Term Efficacy of T3 Analogue Triac in Children and Adults With MCT8 Deficiency: A Real-Life Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Organ-Selective Effects of Tiratricol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiratricol, also known as 3,5,3'-triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite and structural analog of the thyroid hormone triiodothyronine (T3).[1] It has garnered significant interest within the scientific and medical communities for its unique, organ-selective thyromimetic properties. Unlike endogenous thyroid hormones, this compound exhibits a distinct profile of activity, demonstrating potent effects in certain tissues while having attenuated or comparable effects in others. This selective action, particularly its pronounced impact on the liver and skeletal system with lesser effects on the heart and brain, presents a promising therapeutic window for various conditions, including thyroid hormone resistance syndromes, hyperlipidemia, and certain metabolic disorders.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, organ-specific activities, and experimental validation of this compound's effects, intended for professionals in biomedical research and drug development.

Mechanism of Action

This compound exerts its effects by interacting with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate gene expression.[4] The core mechanism involves several key steps:

-

Receptor Binding: this compound binds with high affinity to the two major isoforms of the thyroid hormone receptor, TRα and TRβ.[5] Notably, research indicates that this compound has a higher binding affinity than T3 for the β-isoforms (TRβ1 and TRβ2).[5][6] This preferential binding to TRβ is believed to be a key determinant of its tissue-specific actions, as the distribution of TR isoforms varies among different organs.

-

Cellular Entry: Unlike the thyroid hormones T3 and thyroxine (T4), which rely on transporters like the monocarboxylate transporter 8 (MCT8) to enter certain tissues such as the brain, this compound can enter cells independently of MCT8.[7][8][9] This characteristic is particularly relevant for its therapeutic use in MCT8 deficiency, also known as Allan-Herndon-Dudley syndrome.[8]

-

Transcriptional Regulation: Upon binding to a TR in the cell nucleus, this compound induces a conformational change in the receptor. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.[4] This interaction modulates the transcription of these genes, either activating or repressing them to produce a physiological response.[4] The specific genes regulated by this compound are involved in a wide array of metabolic processes, including lipid and cholesterol metabolism, energy expenditure, and bone formation.[3][4]

Organ-Selective Thyromimetic Profile

The therapeutic potential of this compound lies in its differential effects across various organ systems. Clinical and preclinical studies have elucidated a pattern of "superagonist" activity in the liver, significant effects on the skeleton and pituitary, but attenuated action on the heart and brain.

Liver: Augmented Metabolic Action

This compound demonstrates a particularly strong, or "superagonist," effect on the liver.[2][10] This results in favorable changes to lipid profiles and other hepatic markers.

-

Lipid Metabolism: Administration of this compound significantly reduces serum levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and apolipoprotein B.[2][3][10] This effect is more pronounced than that observed with levothyroxine at doses that achieve equivalent suppression of thyroid-stimulating hormone (TSH).[3]

-

Hepatic Proteins: this compound enhances the production of hepatic proteins such as sex hormone-binding globulin (SHBG) and ferritin.[2][3][10] The increase in SHBG is substantially greater with this compound compared to levothyroxine.[3]

Pituitary Gland: TSH Suppression

This compound is an effective suppressor of pituitary TSH secretion.[1] This action is central to its use in managing conditions like thyroid hormone resistance, where it helps to normalize the hypothalamic-pituitary-thyroid (HPT) axis.[6] Studies have shown that patients require significantly less levothyroxine to achieve target TSH suppression when co-treated with this compound.[2][10] However, its activity at the pituitary is not considered to be enhanced relative to its potent hepatic effects.[10]

Skeletal System: Enhanced Bone Metabolism

This compound stimulates skeletal metabolic activity. This is evidenced by a marked increase in serum osteocalcin, a marker of bone formation.[2][10] Additionally, studies have reported increased urinary excretion of calcium and pyridinium cross-links, which are markers of bone resorption, indicating an overall increase in bone turnover.[3]

Brain: Attenuated Effects

A critical aspect of this compound's organ selectivity is its limited action on the central nervous system. Studies in animal models have shown that this compound is not efficiently trafficked into the cerebrum.[11][12] Consequently, unlike T3, it does not upregulate the expression of thyroid hormone-responsive genes in the brain.[11][12] This is attributed to a combination of its heterogeneous distribution among organs and its potent suppression of the HPT axis, which reduces the levels of endogenous thyroid hormones that would normally enter the brain.[11][12]

Cardiovascular System and Basal Metabolism

When TSH levels are equivalently suppressed, this compound has not been found to cause significant adverse cardiovascular effects.[2][10] Key parameters such as mean arterial pressure and pulse wave arrival time remain unchanged.[10] Similarly, no significant differences in resting metabolic rate or body weight have been observed when comparing this compound to levothyroxine or placebo under conditions of equivalent TSH suppression.[2][3][10]

Quantitative Data Summary

The organ-selective effects of this compound have been quantified in several clinical trials. The tables below summarize key findings.

Table 1: Effects of this compound on Hepatic and Metabolic Markers in Athyreotic Patients (Data sourced from a randomized, double-blind trial comparing L-T4 + this compound vs. L-T4 + Placebo)[2][10]

| Parameter | Change with this compound | Citation |

| Serum Cholesterol | ↓ 7% | [2][10] |

| LDL Cholesterol | ↓ 10% | [2][10] |

| Apolipoprotein B | ↓ 13% | [2][10] |

| Sex Hormone Binding Globulin (SHBG) | ↑ 14% | [10] |

| Ferritin | ↑ 37% | [10] |

| L-T4 Dose for TSH Suppression | ↓ 46% Required | [2][10] |

Table 2: Comparative Effects of this compound vs. Levothyroxine (L-T4) (Data from a randomized trial in athyreotic patients with equivalent TSH suppression)[3]

| Parameter | Change with this compound | Change with L-T4 | P-value | Citation |

| Total Cholesterol | ↓ 13 ± 4% | ↓ 2 ± 2% | 0.015 | [3] |

| LDL Cholesterol | ↓ 23 ± 6% | ↓ 5 ± 3% | 0.0066 | [3] |

| Sex Hormone Binding Globulin (SHBG) | ↑ 55 ± 13% | ↓ 1.7 ± 4% | 0.0006 | [3] |

Table 3: Receptor Binding and Activation Data

| Parameter | Receptor Isoform | Value | Citation |

| IC50 Ratio (T3 / this compound) | TRα | ~0.97 | [5] |

| IC50 Ratio (T3 / this compound) | TRβ | ~2.94 | [5] |

| EC50 | TRα | 1.81 nM | [5] |

| EC50 | TRβ | 4.13 nM | [5] |

Key Experimental Protocols

The understanding of this compound's effects is built on rigorous experimental designs, from human clinical trials to in vitro molecular assays.

Protocol: Randomized, Double-Blind, Crossover Clinical Trial

-

Objective: To define the tissue-specific thyromimetic actions of this compound.[2][10]

-

Study Population: Athyreotic patients previously treated for thyroid carcinoma.[2][10]

-

Design: A randomized, double-blind, crossover trial.[10]

-

Methodology:

-

Randomization: Patients were randomly assigned to one of two treatment arms.

-

Treatment: Arm 1 received L-T4 (0.7 µg/kg daily) plus this compound (10 µg/kg twice daily). Arm 2 received L-T4 (0.7 µg/kg daily) plus a placebo.[10]

-

Dose Titration: The daily dose of L-T4 was incrementally increased until the TRH-stimulated TSH level was suppressed to less than 0.1 mU/L.[10]

-

Measurements: A comprehensive panel of biochemical and physiological parameters of thyroid hormone action was measured (e.g., serum lipids, SHBG, osteocalcin, resting metabolic rate, cardiovascular function).[10]

-

Crossover: After the first treatment period and measurements, patients were switched to the opposite treatment arm, and the entire process of dose titration and measurement was repeated.[10]

-

-

Data Analysis: The changes in measured parameters during the this compound period were compared to the placebo period for each patient.

Protocol: In Vitro Transient Transfection and Reporter Gene Assay

-

Objective: To compare the transcriptional activity of this compound and T3 on different thyroid hormone response elements (TREs) via specific TR isoforms.[6]

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., COS-1 or HeLa) is cultured under standard conditions.

-

Plasmid Constructs: Cells are transiently transfected with several plasmids:

-

An expression vector for a specific TR isoform (e.g., TRα1, TRβ1, or TRβ2).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with a specific TRE (e.g., palindromic, inverted palindrome, direct repeat).

-

A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

-

-

Ligand Treatment: After transfection, cells are treated with varying concentrations of either this compound or T3 (e.g., in the range of 1-10 nM).[6]

-

Luciferase Assay: Cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer. This activity is proportional to the transcriptional activation mediated by the ligand-receptor complex on the specific TRE.

-

Data Analysis: Dose-response curves are generated to compare the potency (EC50) of this compound versus T3 for each TR isoform and TRE combination.

-

Conclusion

This compound is a thyroid hormone analog with a well-defined, organ-selective activity profile. Its potent thyromimetic effects in the liver and bone, coupled with its ability to suppress pituitary TSH and its attenuated action on the brain and cardiovascular system, make it a molecule of significant therapeutic interest. The mechanisms underlying this selectivity, including preferential binding to TRβ isoforms and unique cellular transport properties, provide a strong rationale for its application in specific clinical contexts. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the unique therapeutic potential of this compound.

References

- 1. This compound | C14H9I3O4 | CID 5803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Augmented hepatic and skeletal thyromimetic effects of this compound in comparison with levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound | 51-24-1 | Benchchem [benchchem.com]

- 6. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Organ-specific effects of this compound: a thyroid hormone analog with hepatic, not pituitary, superagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tiratricol in Cell Culture

Introduction to Tiratricol

This compound, also known as 3,3',5-Triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T3).[1][2][3] It acts as an analog to thyroid hormones and demonstrates a high affinity for thyroid hormone receptors (TRs), specifically TRα and TRβ.[4][5][6] This interaction allows this compound to mimic the physiological effects of T3 by modulating the expression of target genes involved in critical cellular processes such as metabolism, growth, and development.[5][7]

A key feature of this compound is its ability to enter cells independently of the Monocarboxylate transporter 8 (MCT8), a protein essential for the transport of T3 and T4 into certain tissues, including the brain.[1][3][6][8] This characteristic makes this compound a valuable tool for studying thyroid hormone action in MCT8-deficient cellular models and a promising therapeutic agent for conditions like Allan-Herndon-Dudley Syndrome, which is caused by MCT8 deficiency.[1][3][8] In cell culture, this compound is utilized to investigate thyroid hormone signaling, metabolic regulation, and its potential therapeutic effects.

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid and exhibits solubility in organic solvents.[4] It is crucial to use appropriate solvents to prepare stock solutions for cell culture applications. The solubility of this compound in various solvents is summarized below.

| Property | Value |

| Synonym | 3,3',5-Triiodothyroacetic acid (TRIAC)[2][4] |

| Molecular Formula | C14H9I3O4[4][9] |

| Molecular Weight | 621.9 g/mol [4] |

| Appearance | Crystalline solid[4] |

| Storage | Store powder at -20°C for up to 4 years[4] |

| Solvent | Solubility | Notes |

| DMSO | ≥29.5 mg/mL[9][10], approximately 30 mg/mL[4], up to 100 mg/mL[11] | Fresh, non-hygroscopic DMSO is recommended for optimal solubility.[11][12] |

| Ethanol | Approximately 30 mg/mL[4] | |

| Dimethylformamide | Approximately 30 mg/mL[4] | |

| Water | Insoluble or slightly soluble (<1 mg/mL)[2] |

Mechanism of Action: Signaling Pathway

This compound exerts its biological effects by functioning as a thyroid hormone receptor agonist.[4] It enters the cell, translocates to the nucleus, and binds to TRα and TRβ.[5][6] This binding induces a conformational change in the receptor, which then interacts with thyroid hormone response elements (TREs) on the DNA.[5] This interaction modulates the transcription of target genes, leading to changes in protein synthesis and cellular function, particularly those related to metabolism.[5]

Caption: this compound signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

Protocol:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.

-

Calculation:

-

Molecular Weight of this compound: 621.9 g/mol

-

To prepare a 10 mM stock solution, you will need 6.219 mg of this compound per 1 mL of DMSO.

-

For example, to prepare 2 mL of a 10 mM stock solution, weigh out 12.438 mg of this compound.

-

-

Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.

-

Dissolving: Add the appropriate volume of DMSO to the tube containing the this compound powder. For instance, add 2 mL of DMSO for 12.438 mg of this compound.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[2][10]

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][12] Store the aliquots at -20°C or -80°C. The stock solution is stable for at least 6 months when stored at -80°C.[10][12]

Preparation of Working Solution for Cell Culture

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Pre-warmed complete cell culture medium

Protocol:

-

Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

-

Dilution: Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. It is recommended to perform serial dilutions.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Example for a 1 µM final concentration:

-

First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.

-

Then, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium to achieve the final concentration of 1 µM.

-

-

-

Mixing: Gently mix the working solution by pipetting or inverting the tube.

-

Application: Add the freshly prepared working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Caption: Workflow for preparing this compound solutions.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. This compound | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 9. raybiotech.com [raybiotech.com]

- 10. glpbio.com [glpbio.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for TSH Suppression in Thyroid Cancer Research Models Using Tiratricol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid-stimulating hormone (TSH), produced by the pituitary gland, is a critical growth factor for both healthy thyroid tissue and differentiated thyroid cancers. TSH suppression therapy is a cornerstone of management for patients with thyroid cancer following thyroidectomy. In a research setting, modeling this TSH suppression is crucial for evaluating novel therapeutic agents and understanding tumor biology. Tiratricol, also known as triiodothyroacetic acid (TRIAC), is a thyroid hormone analog that effectively suppresses TSH secretion.[1][2] It acts as an agonist at thyroid hormone receptors, mimicking the negative feedback loop on the hypothalamus and pituitary gland.[1][3] These application notes provide detailed protocols and data for utilizing this compound to suppress TSH in preclinical thyroid cancer research models.

Data Presentation

Quantitative Data on this compound-Induced TSH Suppression

The following table summarizes the dose-dependent effect of this compound on serum TSH levels in a hypothyroid rat model. This data can serve as a guide for dose-ranging studies in other preclinical models.

| Animal Model | This compound Dose (per 100g body weight) | Route of Administration | Time Point | Serum TSH Levels (relative to control) | Reference |

| Hypothyroid Rat | 1 µg | Intraperitoneal Injection | 6 hours | Significant Decrease | [1] |

| Hypothyroid Rat | 3 µg | Intraperitoneal Injection | 6 hours | Dose-dependent Decrease | [1] |

| Hypothyroid Rat | 9 µg | Intraperitoneal Injection | 6 hours | Dose-dependent Decrease | [1] |

| Hypothyroid Rat | 30 µg | Intraperitoneal Injection | 6 hours | Remained Depressed at 24h | [1] |

Representative Data on the Effect of TSH Suppression on Thyroid Tumor Growth (Hypothetical)

This table illustrates the expected outcome of TSH suppression on tumor growth in a thyroid cancer xenograft model.

| Animal Model | Treatment Group | TSH Level | Tumor Volume (mm³) at Day 28 |

| Nude Mouse Xenograft | Vehicle Control | High | 1500 ± 250 |

| Nude Mouse Xenograft | This compound (low dose) | Moderate | 950 ± 180 |

| Nude Mouse Xenograft | This compound (high dose) | Low | 450 ± 90 |

Experimental Protocols

Protocol 1: TSH Suppression in a Subcutaneous Thyroid Cancer Xenograft Mouse Model

This protocol details the procedure for establishing a thyroid cancer xenograft model and administering this compound to suppress TSH and evaluate its effect on tumor growth.

Materials:

-

Human thyroid cancer cell line (e.g., TPC-1, B-CPAP)

-

Immunocompromised mice (e.g., NOD-SCID, Athymic Nude)

-

This compound (TRIAC)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Matrigel

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Calipers

-

Anesthesia (e.g., Isoflurane)

-

Blood collection supplies (e.g., micro-hematocrit tubes)

-

ELISA kit for mouse TSH

Procedure:

-

Cell Culture: Culture thyroid cancer cells in appropriate medium to 80-90% confluency.

-

Cell Preparation for Injection:

-

Trypsinize and harvest cells.

-

Wash cells with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

This compound Administration:

-

Randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose).

-

Prepare this compound solution in the chosen vehicle. A suggested starting dose is 1-10 µ g/100g body weight, administered daily.

-

Administer this compound or vehicle via oral gavage or intraperitoneal injection.

-

-

TSH Level Monitoring:

-